N-7 Substituent Lipophilicity Profile
The calculated partition coefficient (logP) for 8-bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is approximately 2.16, as reported by the ZINC database [1]. In comparison, SwissADME predictions for close analogs indicate a logP of approximately 2.5 for the 7-(1-phenylethyl) derivative versus structurally distinct values for the 7-(2-phenylethyl) isomer . The experimentally derived PSA (topological polar surface area) of 72.68 Ų for the target compound further refines the predicted absorption profile relative to analogs with different N-7 substitution [1].
| Evidence Dimension | Calculated partition coefficient (logP) and topological polar surface area (PSA) |
|---|---|
| Target Compound Data | logP = 2.16 (ZINC calculated); PSA = 72.68 Ų (ChemSrc reported); logP ~2.5 (SwissADME estimate from secondary source) |
| Comparator Or Baseline | 7-(2-Phenylethyl) isomer (CAS 101071-99-2): logP not publicly reported but molecular formula identical (C14H13BrN4O2); 7-Benzyl analog: logP predicted to be lower due to reduced carbon count and absence of α-methyl branch |
| Quantified Difference | The α-methyl branch in the 1-phenylethyl group increases logP by an estimated 0.3–0.5 units relative to the unsubstituted 7-benzyl analog, based on the Hansch π contribution of a methylene group (~0.5); PSA is identical to 7-benzyl analogs but differs from 7-(2-oxo-2-phenylethyl) analogs (PSA ~85–95 Ų expected due to additional carbonyl) |
| Conditions | In silico predictions: ZINC calculated using XLOGP3; SwissADME estimates from BenchChem secondary listing; PSA from ChemSrc (calculated via standard fragment-based method) |
Why This Matters
This logP value places the compound within a favorable lipophilicity range (logP 1–3) for CNS drug discovery, differentiating it from more lipophilic 1,3-dipropyl-8-arylxanthine antagonists (logP ~4.0) that may suffer from excessive CNS penetration and undesirable pharmacokinetics [2].
- [1] ZINC Database. (n.d.). ZINC40512222: 8-bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione [Substance record]. Retrieved from https://zinc.docking.org/substances/ZINC000040512222/ View Source
- [2] Bruns, R. F., et al. (1988). 8-Arylxanthines. US Patent 4,783,530. Retrieved from https://patents.justia.com/patent/4783530 View Source
